(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of fluorophenyl and methoxyphenyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-diketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction using a fluorophenyl halide.
Addition of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the ethylidene group: This step involves the reaction of the intermediate with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling pathways.
Inducing or inhibiting gene expression: Leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the fluorophenyl group in (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties compared to its chloro- and bromo- analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22FN3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22FN3O3/c1-14(23-12-13-27-2)19-20(15-4-10-18(28-3)11-5-15)24-25(21(19)26)17-8-6-16(22)7-9-17/h4-11,24H,12-13H2,1-3H3 |
InChI Key |
DVBBDJPOGAJQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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